6-Ethyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-Ethyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This compound is characterized by its unique structure, which includes ethyl and methyl groups attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions. Common reagents used in the synthesis include:
- Aldehydes or ketones
- Urea or thiourea
- Acidic or basic catalysts
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
6-Ethyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Ethyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
DNA/RNA interaction: The compound may interact with nucleic acids, influencing gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyluracil: A similar pyrimidine derivative with methyl groups at positions 1 and 3.
6-Methyluracil: Another pyrimidine derivative with a methyl group at position 6.
Uniqueness
6-Ethyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both ethyl and methyl groups, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
CAS No. |
49786-02-9 |
---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
6-ethyl-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O2/c1-4-6-5-7(11)10(3)8(12)9(6)2/h5H,4H2,1-3H3 |
InChI Key |
QNKZQCQEIPXNIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N(C(=O)N1C)C |
Origin of Product |
United States |
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